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Compound of Interest

Compound Name: (S)-(+)-1-Cbz-3-pyrrolidinol

Cat. No.: B1282724

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of
(S)-(+)-1-Cbz-3-pyrrolidinol, a key chiral building block in modern drug discovery and
development. Tailored for researchers, scientists, and drug development professionals, this
document compiles essential data, experimental considerations, and insights into its
application, particularly in the synthesis of novel therapeutic agents.

Core Properties and Specifications

(S)-(+)-1-Cbz-3-pyrrolidinol, also known as (S)-1-Benzyloxycarbonyl-3-pyrrolidinol or Benzyl
(3S)-3-hydroxypyrrolidine-1-carboxylate, is a white to off-white crystalline solid. Its chiral nature
makes it a valuable intermediate in asymmetric synthesis, enabling the production of
enantiomerically pure pharmaceuticals.[1]
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Property Value

Molecular Formula C12H15NOs

Molecular Weight 221.25 g/mol

CAS Number 100858-32-0

Appearance White to off-white powder[1]

Melting Point 71-77 °C[1]

Boiling Point 370.7 °C at 760 mmHg (Predicted)
Density 1.263 g/cm3 (Predicted)

Optical Rotation [0]?°/D = +21° (c=1 in Chloroform)[1]
Solubility Soluble in Chloroform

Chemical Synthesis and Purification

The synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol typically involves the protection of the nitrogen
atom of (S)-3-pyrrolidinol with a carboxybenzyl (Cbz) group. This can be achieved by reacting
(S)-3-pyrrolidinol with benzyl chloroformate in the presence of a base.

Alternatively, enantioselective synthesis routes starting from achiral precursors or other chiral
building blocks like L-proline or L-glutamic acid can be employed. One common strategy is the
asymmetric reduction of 1-Cbz-3-pyrrolidinone.

lllustrative Synthetic Workflow:
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Synthesis Pathway

(S)-3-Pyrrolidinol C?;enzyl(gglzo_rglf)ormate) [ Base (e.g., NaHCOs, EN) j
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General Cbz-protection of (S)-3-pyrrolidinol.

Purification of the final product is crucial to ensure high enantiomeric and chemical purity.
Common purification techniques include:

o Column Chromatography: Silica gel chromatography is frequently used for the purification of
pyrrolidine derivatives. The choice of eluent system is critical for effective separation.

o Crystallization: Recrystallization from a suitable solvent system can be employed to enhance
the purity of the crystalline product.

Analytical Characterization

The identity and purity of (S)-(+)-1-Cbz-3-pyrrolidinol are typically confirmed using a
combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

General Experimental Protocol for NMR Analysis: A sample of (S)-(+)-1-Cbz-3-pyrrolidinol (5-
10 mg) is dissolved in a deuterated solvent (e.g., CDCIs, ~0.7 mL) in a 5 mm NMR tube. The
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solution should be free of particulate matter. 1H and 13C NMR spectra are then acquired on a
spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm)
relative to the residual solvent peak.

Chiral High-Performance Liquid Chromatography
(HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (S)-(+)-1-Cbhz-3-
pyrrolidinol.

General Experimental Protocol for Chiral HPLC Analysis: A chiral stationary phase (CSP) is
used for the separation of enantiomers. Polysaccharide-based columns (e.g., Chiralcel® OD-H,
Chiralpak® AD-H) are often effective. The mobile phase typically consists of a mixture of a non-
polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The addition of a
small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds.
The flow rate and detection wavelength are optimized for the specific analysis.

lllustrative Analytical Workflow:

Analytical Workflow
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Standard analytical workflow for characterization.
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Applications in Drug Development

(S)-(+)-1-Cbz-3-pyrrolidinol serves as a crucial intermediate in the synthesis of a variety of
bioactive molecules. Its pyrrolidine ring is a common scaffold in many pharmaceuticals. It is
particularly noted for its use in the development of drugs targeting the central nervous system,
including neuroprotective agents. The defined stereochemistry at the 3-position is often critical
for the biological activity of the final drug substance.

While (S)-(+)-1-Cbz-3-pyrrolidinol itself is not typically the final active pharmaceutical
ingredient (API), its structural and chiral integrity directly impacts the quality and efficacy of the
resulting drug. There are no specific signaling pathways in which this intermediate is directly
involved; rather, it provides a foundational structure upon which the pharmacologically active
moieties are built. The logic of its use lies in its ability to introduce a specific three-dimensional
architecture into the target molecule, which is essential for selective interaction with biological
targets such as enzymes and receptors.

Logical Relationship in Drug Design:
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Role in Asymmetric Synthesis
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The role of the chiral intermediate in drug design.

Conclusion

(S)-(+)-1-Cbz-3-pyrrolidinol is an indispensable tool for medicinal chemists and
pharmaceutical scientists. Its well-defined physical and chemical properties, combined with its
chiral nature, make it a valuable starting point for the synthesis of complex and stereospecific
drug candidates. A thorough understanding of its characteristics and the analytical methods for
its quality control are paramount for its effective use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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